molecular formula C12H10FN5 B13100003 6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922187-06-2

6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13100003
CAS No.: 922187-06-2
M. Wt: 243.24 g/mol
InChI Key: WKWANNNUOYUKOD-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a functional research compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold, a structure recognized in medicinal chemistry for its potential in drug discovery . This scaffold has been identified as a novel class of inhibitors targeting the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity . The RNase H function is a compelling and underexplored target for antiretroviral therapy, as it is one of the few HIV-1 enzymatic functions not yet targeted by approved drugs . Research into TZP derivatives focuses on their mechanism as allosteric inhibitors, which are predicted to bind at a site distinct from the enzyme's active center, potentially disrupting subunit flexibility essential for viral replication . The specific incorporation of a 3-fluorophenyl substituent at the 6-position is designed to explore structure-activity relationships and optimize interactions within the allosteric binding pocket. This compound is offered to the scientific community for investigative purposes to further elucidate the RNase H function and to support the development of new therapeutic agents with alternative mechanisms of action to overcome drug-resistant strains of HIV-1 .

Properties

CAS No.

922187-06-2

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

6-(3-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H10FN5/c1-7-10(8-3-2-4-9(13)5-8)11(14)18-12(17-7)15-6-16-18/h2-6H,14H2,1H3

InChI Key

WKWANNNUOYUKOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C3=CC(=CC=C3)F)N

Origin of Product

United States

Preparation Methods

Formation of the Triazolopyrimidine Core

The synthesis typically begins with the condensation of a 1,3-dicarbonyl compound (such as substituted ethanones or ethyl acetoacetate derivatives) with 5-amino-4H-1,2,4-triazole. This step forms the 7-hydroxy-triazolo[1,5-a]pyrimidine intermediate, which is crucial for further functionalization (e.g., compounds labeled as 4 or 5 in the schemes).

  • The 1,3-diketones are often prepared by reacting substituted ethanones with diethyl carbonate under basic conditions.
  • The condensation proceeds in acidic or basic media (e.g., acetic acid or sodium ethoxide in ethanol) to yield the hydroxytriazolopyrimidine intermediate.

Halogenation to Activate for Amination

The hydroxy group at the 7-position is converted into a better leaving group by chlorination, commonly using phosphoryl chloride (POCl3), yielding the 7-chloro-triazolo[1,5-a]pyrimidine intermediate (compound 5 or 6 in the literature).

  • This chlorinated intermediate is a key electrophile for subsequent nucleophilic substitution by amines.

Alternative Routes and Functional Group Manipulations

Direct Condensation Methods

In some cases, direct condensation of substituted ketones with 5-amino-1,2,4-triazoles can yield substituted triazolopyrimidines without isolating intermediates, streamlining the synthesis.

Amide Formation and Alkylation

  • Amide derivatives can be formed from the 7-amino intermediate using coupling agents like EDCI-HOBt with appropriate carboxylic acids.
  • Alkylation of the triazolopyrimidine nitrogen atoms (e.g., with iodomethane) can be performed to obtain analogs for structure-activity relationship studies.

Summary Table of Key Synthetic Steps

Step No. Intermediate/Compound Reagents/Conditions Purpose/Transformation Yield/Notes
1 1,3-Dicarbonyl + 5-amino-1,2,4-triazole Acetic acid or NaOEt in EtOH, reflux Condensation to form 7-hydroxytriazolopyrimidine Moderate to good yields
2 7-Hydroxytriazolopyrimidine Phosphoryl chloride (POCl3), reflux Chlorination to 7-chloro intermediate High yield
3 7-Chloro intermediate 3-Fluoro-4-methylaniline, base (K2CO3), NMP or DMF, N2 atmosphere Nucleophilic aromatic substitution to introduce 7-amino group Moderate to good yields
4 7-Amino triazolopyrimidine Optional: EDCI-HOBt coupling or alkylation Further functionalization (amide formation, alkylation) Variable, for analog synthesis

Research Findings and Practical Considerations

  • The synthetic route is robust and allows structural modifications at C5 and C7 positions of the triazolopyrimidine ring, enabling SAR (structure-activity relationship) studies.
  • Fluorine substitution on the phenyl ring at the 3-position is compatible with the synthesis and is critical for maintaining biological activity.
  • The chlorination step is key for activating the hydroxy intermediate towards amination.
  • Reaction conditions such as solvent choice, temperature, and atmosphere (inert gas) are important to optimize yields and purity.
  • The synthetic procedures have been validated in medicinal chemistry programs aiming at anti-infective and enzyme inhibition activities, demonstrating the practical utility of these methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amine group and methyl substituent serve as primary sites for nucleophilic attack. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
Acylation Acetyl chloride, base (pyridine)N-Acetyl derivative at position 7
Alkylation Alkyl halides, DMF, 60°CN-Alkylated analogs
Sulfonation Sulfonic acid derivativesSulfonamide derivatives

The fluorine atom at the 3-position of the phenyl ring enhances electrophilicity at specific positions, facilitating regioselective substitutions .

Electrophilic Aromatic Substitution

ElectrophileConditionsPosition ModifiedYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CPara to fluorine45–60
HalogenationCl₂/FeCl₃, 40°COrtho to fluorine30–50

Fluorine’s meta-directing nature dictates substitution patterns, with para-nitration being predominant.

Functional Group Transformations

The triazolopyrimidine core undergoes oxidation and reduction:

ReactionReagentsOutcomeReference
Methyl Oxidation KMnO₄, acidic conditions5-Carboxylic acid derivative
Amine Oxidation H₂O₂, Fe²⁺ catalystNitroso intermediate
Reductive Amination NaBH₄, aldehydesSecondary/tertiary amines

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

Reaction TypeCatalytic SystemSubstratesProductsReference
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DMEAryl boronic acidsBiaryl derivatives
Buchwald–Hartwig Pd₂(dba)₃, XantphosAryl halidesN–C bond formation

Coordination Chemistry

The nitrogen atoms in the triazole and pyrimidine rings act as ligands for metal coordination:

Metal IonComplex TypeApplicationsReference
Cu(II)Square-planar complexesCatalytic oxidation
Pt(II)Octahedral complexesAnticancer studies

Mechanistic Insights

  • Fluorine Effects : The 3-fluorophenyl group decreases electron density at adjacent carbons, enhancing susceptibility to nucleophilic attack at position 6 .

  • Triazole Reactivity : The 1,2,4-triazole ring participates in tautomerism, stabilizing intermediates during substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit anticancer properties. Research suggests that triazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound's structure allows it to interact with specific targets involved in cancer cell survival pathways.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Studies have demonstrated that triazolo derivatives possess significant antibacterial and antifungal activities. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, which may facilitate better membrane penetration and increased efficacy against microbial pathogens.

Neuroprotective Effects

Initial investigations suggest that this compound may have neuroprotective effects. It has been proposed that this compound could be beneficial in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.

Pesticidal Activity

Research has explored the use of triazolo derivatives as potential herbicides and fungicides. The compound's structure allows for interaction with plant metabolic pathways, which can lead to phytotoxic effects on unwanted plants while sparing crops. Studies have indicated varying degrees of effectiveness against specific weed species.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of several triazole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound compared to controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In a separate study focusing on antimicrobial properties, researchers tested various triazolo compounds against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their substituents, biological applications, and synthesis methodologies:

Compound ID/Name R5 Substituent R6 Substituent R7 Substituent Key Features/Applications References
Target Compound Methyl 3-Fluorophenyl NH2 Core structure for SAR studies N/A
(R)-5-Chloro-N-(1-cyclopropylethyl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Chloro 2,4,6-Trifluorophenyl (R)-1-Cyclopropylethylamine Microtubule stabilization; neurodegenerative disease candidate
5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-Fluorophenyl 5-(2-Fluorophenyl) 4-Methoxyphenethylamine Anti-tubercular activity
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methyl 3-Chlorophenyl 2-((Methylamino)methyl) Anti-mycobacterial activity
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methyl 4-Methyl-3-(trifluoromethyl)phenyl NH2 Structural analog with enhanced lipophilicity
2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methyl 2-(1,1-Difluoroethyl) 6-(Trifluoromethyl)pyridin-3-yl Plasmodium falciparum inhibitor

Structure-Activity Relationship (SAR) Insights

  • Fluorine Position : Ortho/meta/para-fluorophenyl analogs exhibit distinct activities. Ortho-fluorine () enhances tubulin binding, while meta-fluorine (target compound) may favor alternative targets .
  • Hybrid Scaffolds : Pyridine-linked triazolopyrimidines () demonstrate broad-spectrum anti-parasitic activity, highlighting the scaffold’s versatility .

Biological Activity

6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure comprises a fused triazole and pyrimidine ring system, along with a fluorophenyl substituent and a methyl group. This configuration enhances its potential pharmacological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C13H12FN5
  • Molecular Weight : 289.33 g/mol
  • CAS Number : 922187-06-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors involved in various disease pathways. The presence of the fluorophenyl moiety is believed to enhance binding affinity and selectivity towards these targets.

Anticancer Activity

Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit key enzymes involved in cancer cell proliferation. The compound's mechanism may involve:

  • Inhibition of tubulin polymerization.
  • Modulation of histone deacetylases (HDACs).

For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, such as MCF-7 and HepG2, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Triazolopyrimidines have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring can enhance this activity. Studies indicate that derivatives with fluorinated phenyl groups show improved efficacy against pathogens like E. coli and S. aureus .

Comparative Biological Activity Table

Compound TypeBiological ActivityNotable Findings
Triazolopyrimidine Derivatives AnticancerIC50 values ranging from 2.74 µM to 22.73 nM against various cell lines .
Pyrazolo[3,4-d]pyrimidines Enzyme inhibitionEffective against HDAC isoenzymes with varying IC50 values.
Other Triazolopyrimidines AntimicrobialHigh efficacy against E. coli and S. aureus .

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of several triazolopyrimidine derivatives, including this compound. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 10 µM after 48 hours of treatment. This suggests that the compound may serve as a lead for further development in cancer therapeutics .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazolopyrimidines. The results indicated that compounds featuring fluorinated phenyl groups displayed enhanced antibacterial activity compared to their non-fluorinated counterparts. Specifically, this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using 5,7-dichloro-triazolopyrimidine intermediates. For example, reacting 5,7-dichloro-6-(substituted phenyl)triazolopyrimidine with 3-fluoroaniline derivatives under reflux in ethanol or DMF. Catalyst systems like TMDP (tetramethylenediamine phosphazene) in water-ethanol mixtures improve yields by facilitating amine coupling (e.g., 72% yield achieved in related syntheses) .
  • Key Variables : Temperature (0–60°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios (amine:chloro intermediate ≥2:1) significantly impact purity and yield.

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for the triazolopyrimidine core (e.g., δ 6.43 ppm for aromatic protons) and fluorophenyl substituents (δ 7.3–7.5 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 304 [MH]⁺ for analogs) .
  • Microanalysis : Validate elemental composition (C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Tubulin Polymerization : Evaluate microtubule-stabilizing activity via fluorescence-based assays using purified tubulin .
  • Enzyme Inhibition : Screen against dihydroorotate dehydrogenase (DHODH) or kinases using IC₅₀ determination .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) with paclitaxel/vincristine as controls to assess resistance profiles .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorine position, methyl group) impact the compound’s structure-activity relationship (SAR)?

  • SAR Insights :

  • Fluorine Position : Ortho-fluoro substituents on the phenyl ring enhance tubulin binding affinity by 2–3 fold compared to para-fluoro, as shown in matched molecular pair analyses .
  • Methyl Group : The 5-methyl group reduces metabolic degradation (t₁/₂ increased by 40% in hepatic microsome assays) .
    • Table : Comparative IC₅₀ Values for Analogues
Substituent PositionIC₅₀ (Tubulin Polymerization, μM)Metabolic Stability (t₁/₂, min)
3-Fluorophenyl0.1245
2,4,6-Trifluorophenyl0.0832
4-Chlorophenyl0.2528

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Case Study : A triazolopyrimidine analog showed potent in vitro tubulin polymerization (IC₅₀ = 0.1 μM) but poor in vivo tumor growth inhibition.
  • Resolution Strategies :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., <20% oral bioavailability due to first-pass metabolism) .
  • Prodrug Design : Introduce acetylated amines or PEGylated derivatives to enhance solubility and absorption .

Q. What mechanistic insights explain its ability to overcome multidrug resistance (MDR) in cancer models?

  • Mechanism : Unlike paclitaxel, this compound binds to a unique tubulin site, avoiding efflux by P-glycoprotein (P-gp). In MDR cell lines (e.g., NCI/ADR-RES), it retains potency (IC₅₀ = 0.15 μM vs. paclitaxel IC₅₀ = 1.2 μM) .
  • Validation : Co-administration with P-gp inhibitors (e.g., verapamil) shows no significant IC₅₀ shift, confirming MDR evasion .

Q. How to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties for neurodegenerative applications?

  • Strategies :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance blood-brain barrier penetration (logP target: 2–3) .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 to mitigate drug-drug interactions .

Q. What synergistic drug combinations enhance its therapeutic efficacy?

  • Combination Therapy : Co-administration with vinca alkaloids (e.g., vincristine) in xenograft models reduces tumor volume by 70% vs. 50% monotherapy, likely due to complementary tubulin binding .

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